molecular formula C18H15NO B11987084 Naphthalen-2-amine, N-(4-methoxybenzylidene)-

Naphthalen-2-amine, N-(4-methoxybenzylidene)-

Katalognummer: B11987084
Molekulargewicht: 261.3 g/mol
InChI-Schlüssel: ZKRQVKVNBHYPNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine is a Schiff base compound, known for its unique structural properties and potential applications in various fields of science. This compound is characterized by the presence of a methoxyphenyl group and a naphthalenamine moiety, connected through a methylene bridge. Schiff bases are generally formed by the condensation of primary amines with carbonyl compounds, and they are widely studied for their diverse chemical and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-naphthylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization from ethanol to obtain pure N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine .

Industrial Production Methods

While specific industrial production methods for N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The methoxy group and the naphthylamine moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles like halogens, sulfonyl chlorides, and nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives such as naphthoquinones and methoxybenzoic acids.

    Reduction: Reduced amine derivatives and secondary amines.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy or amine groups.

Wirkmechanismus

The mechanism of action of N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine involves its interaction with specific molecular targets and pathways. As a Schiff base, it can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity by blocking the active sites. Additionally, its structural features allow it to interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine is unique due to its specific combination of a methoxyphenyl group and a naphthalenamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C18H15NO

Molekulargewicht

261.3 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-N-naphthalen-2-ylmethanimine

InChI

InChI=1S/C18H15NO/c1-20-18-10-6-14(7-11-18)13-19-17-9-8-15-4-2-3-5-16(15)12-17/h2-13H,1H3

InChI-Schlüssel

ZKRQVKVNBHYPNW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.